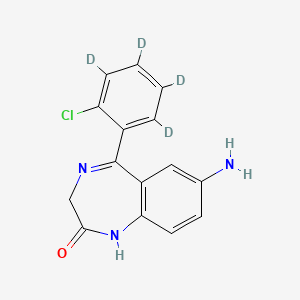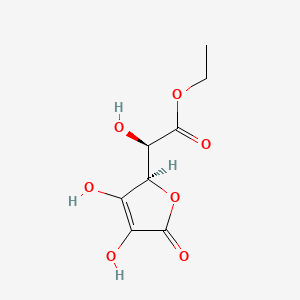
ES-Asa
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
ES-Asa is a derivative of ascorbic acid (vitamin C) where the hydroxyl group is replaced by an ethyl ester group. This modification enhances the stability and lipophilicity of the compound, making it more suitable for various applications in the fields of chemistry, biology, medicine, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of saccharoascorbic acid ethyl ester typically involves the esterification of ascorbic acid with ethanol in the presence of a catalyst. One common method is the Fischer esterification, which uses concentrated sulfuric acid as a catalyst. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester .
Industrial Production Methods
In industrial settings, the production of saccharoascorbic acid ethyl ester may involve more efficient and scalable methods such as the use of immobilized lipase enzymes to catalyze the esterification reaction. This approach offers advantages such as milder reaction conditions, higher selectivity, and reduced by-product formation .
Chemical Reactions Analysis
Types of Reactions
ES-Asa can undergo various chemical reactions, including:
Hydrolysis: The ester can be hydrolyzed back to ascorbic acid and ethanol in the presence of water and an acid or base catalyst.
Reduction: Reduction reactions can convert the ester to its corresponding alcohol.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions with water.
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents like lithium aluminum hydride.
Major Products Formed
Hydrolysis: Ascorbic acid and ethanol.
Oxidation: Dehydroascorbic acid.
Reduction: Corresponding alcohol.
Scientific Research Applications
ES-Asa has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of saccharoascorbic acid ethyl ester involves its conversion to ascorbic acid in the body, where it exerts its effects as an antioxidant. Ascorbic acid scavenges free radicals and reactive oxygen species, protecting cells from oxidative damage. It also plays a role in collagen synthesis, immune function, and the regeneration of other antioxidants .
Comparison with Similar Compounds
Similar Compounds
Ascorbic Acid: The parent compound, known for its antioxidant properties but less stable than its ester derivatives.
Ascorbyl Palmitate: Another ester derivative of ascorbic acid, used in cosmetics and food preservation for its antioxidant properties.
Ascorbyl Glucoside: A stable form of ascorbic acid used in skincare products for its brightening and antioxidant effects.
Uniqueness
ES-Asa stands out due to its enhanced stability and lipophilicity compared to ascorbic acid. This makes it more suitable for applications where stability and solubility in non-polar solvents are crucial .
Properties
CAS No. |
146623-27-0 |
|---|---|
Molecular Formula |
C8H10O7 |
Molecular Weight |
218.161 |
IUPAC Name |
ethyl (2R)-2-[(2R)-3,4-dihydroxy-5-oxo-2H-furan-2-yl]-2-hydroxyacetate |
InChI |
InChI=1S/C8H10O7/c1-2-14-7(12)5(11)6-3(9)4(10)8(13)15-6/h5-6,9-11H,2H2,1H3/t5-,6+/m1/s1 |
InChI Key |
OXFYSKSQJRMLKU-RITPCOANSA-N |
SMILES |
CCOC(=O)C(C1C(=C(C(=O)O1)O)O)O |
Synonyms |
hex-2-enaro-1,4-lactone ethyl ester |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


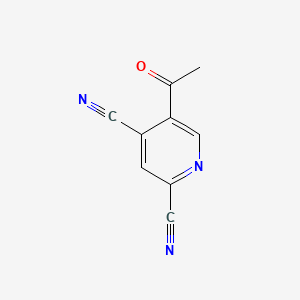
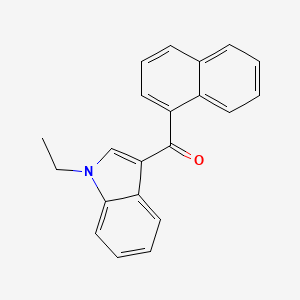
![1H-Pyrrolo[1,2-a]imidazole-2,5(3H,6H)-dithione, dihydro-, (-)-](/img/new.no-structure.jpg)

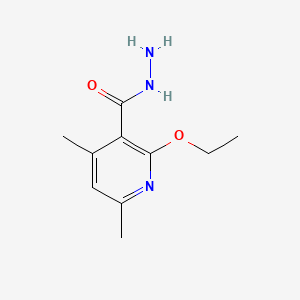
![5H-[1,3]Thiazolo[5,4-d][1,3]oxazine](/img/structure/B582739.png)
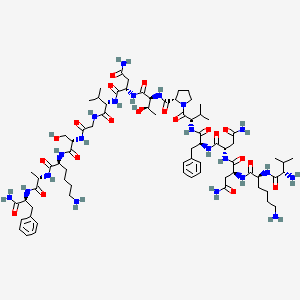
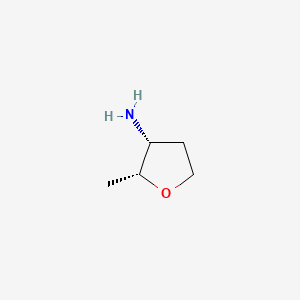
![[1-(3-fluoropentyl)indol-3-yl]-(4-methylnaphthalen-1-yl)methanone](/img/structure/B582746.png)
![(7S,8AS)-7-mercaptohexahydropyrrolo[1,2-a]pyrazin-1(2H)-one](/img/structure/B582748.png)
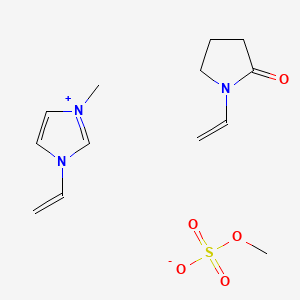
![[1-(5-fluoro-4-hydroxypentyl)indol-3-yl]-(4-methylnaphthalen-1-yl)methanone](/img/structure/B582750.png)
